
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a hydroxy group and a benzoate ester linked to a tetrahydronaphthalene core. This compound is known for its optical purity and is often used in stereoselective synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxylation of 1,2,3,4-tetrahydronaphthalene is achieved using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate to introduce the hydroxy group at the desired position.
Esterification: The hydroxy group is then esterified with benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high optical purity and consistency.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate (PCC).
Reduction: The benzoate ester can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 1-keto-1,2,3,4-tetrahydronaphthalen-2-yl benzoate.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-2-yl benzoate alcohol.
Substitution: Formation of 1-alkoxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate.
科学的研究の応用
(1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate is utilized in various scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a chiral auxiliary in stereoselective reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
類似化合物との比較
- (1R,2R)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate
- (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate
- (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl propionate
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the hydroxy-tetrahydronaphthalene core. While the benzoate ester provides specific steric and electronic properties, other esters like acetate or propionate may alter the compound’s reactivity and binding affinity.
- Reactivity: The benzoate ester is generally more stable and less reactive compared to acetate or propionate esters, making it suitable for specific applications where stability is crucial.
- Applications: The unique properties of the benzoate ester make (1S,2S)-1-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl benzoate particularly valuable in stereoselective synthesis and as a chiral auxiliary.
特性
CAS番号 |
904316-37-6 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC名 |
[(1S,2S)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] benzoate |
InChI |
InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-9,15-16,18H,10-11H2/t15-,16-/m0/s1 |
InChIキー |
DTWAJUHXCCVMBI-HOTGVXAUSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)O |
正規SMILES |
C1CC2=CC=CC=C2C(C1OC(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


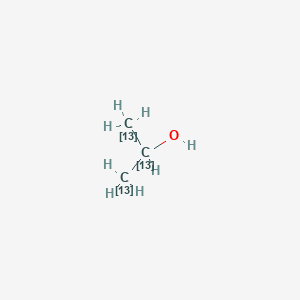
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
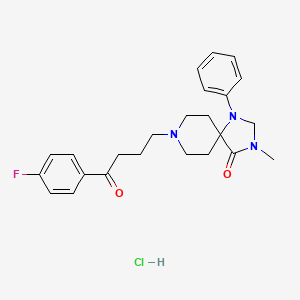
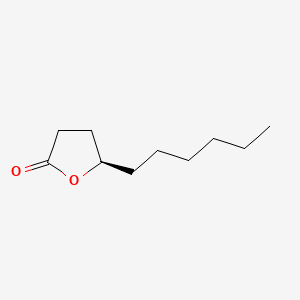
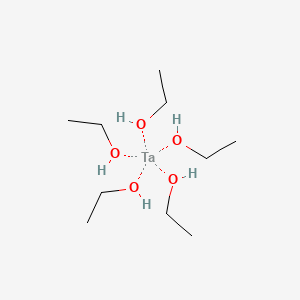

![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)


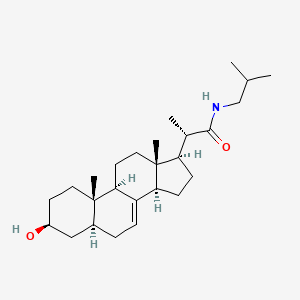

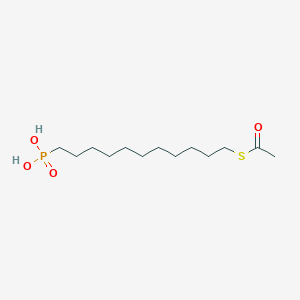
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)

